molecular formula C9H7IN2 B1300164 4-Iodoisoquinolin-1-amine CAS No. 55270-28-5

4-Iodoisoquinolin-1-amine

Cat. No. B1300164
CAS RN: 55270-28-5
M. Wt: 270.07 g/mol
InChI Key: JEXQHFHWSRCHPV-UHFFFAOYSA-N
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Description

4-Iodoisoquinolin-1-amine is a chemical compound that is part of the isoquinoline family, which is known for its significance in medicinal chemistry due to its presence in various biologically active molecules. The iodine substituent at the 4-position of the isoquinoline ring system adds to the reactivity of the molecule, making it a valuable intermediate for further chemical transformations. The presence of the amine group at the 1-position allows for additional functionalization and the formation of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of isoquinoline derivatives, including those with iodine substituents, has been the subject of various research efforts. For instance, the synthesis of 4-Iodoisoquinolin-1(2H)-ones, which are closely related to this compound, has been achieved through a Rh2(II,II)-catalyzed reaction of isoquinolinium iodide salts under mild conditions, demonstrating good to excellent yields . This method provides a key intermediate for the synthesis of biologically active compounds such as the CRTH2 antagonist CRA-680. Additionally, the synthesis of 4-aminoquinoline derivatives has been reported, where the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines leads to the formation of the desired products, which were then evaluated for their cytotoxic effects on human breast tumor cell lines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The iodine atom at the 4-position and the amine group at the 1-position are key functional groups that influence the chemical behavior of the molecule. The solid-state fluorescence of certain 1-aminoisoquinoline derivatives has been attributed to their twisted molecular conformations and loose stacking arrangements, as indicated by crystal structural analyses .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its reactive sites. The iodine substituent can participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. The amine group can be acylated, alkylated, or can engage in the formation of amide bonds, expanding the chemical diversity of the isoquinoline scaffold. For example, the synthesis of 1,3-dioxoisoindoline-4-aminoquinolines involves coupling via amide linkers, demonstrating the versatility of the aminoquinoline structure in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the iodine atom contributes to the molecule's relatively high molecular weight and may affect its boiling and melting points. The amine group can engage in hydrogen bonding, which can influence the compound's solubility in various solvents. The fluorescence properties of related 1-aminoisoquinoline derivatives suggest that this compound may also exhibit interesting photophysical properties, which could be explored for applications in fluorescent materials .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Iodoisoquinolin-1-amine and its derivatives are extensively used in the synthesis of biologically and medicinally important compounds. For example, a study by Fang, Wang, and Wang (2019) describes the synthesis of 4-Iodoisoquinolin-1(2 H)-ones, which are valuable building blocks in medicinal chemistry, particularly for the synthesis of CRTH2 antagonists like CRA-680 (Fang, Wang, & Wang, 2019). Similarly, Zhu and Seidel (2017) demonstrated the use of amines, including tetrahydroisoquinoline, in redox-neutral annulations, contributing to the development of compounds with potential biological activities (Zhu & Seidel, 2017).

Palladium Catalysis in Chemical Synthesis

Margolis et al. (2007) explored the use of palladium catalysis as an alternative method for preparing 4-aminoquinolines, highlighting the significance of this compound derivatives in the formation of C-N bonds in aminoquinolines, which are important scaffolds in pharmaceuticals (Margolis et al., 2007).

Therapeutic Potential and Inhibition of Protein Kinases

Asquith et al. (2020) identified 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine as a potent inhibitor of Protein Kinase Novel 3 (PKN3), demonstrating its potential use in the treatment of diseases such as pancreatic and prostate cancer (Asquith et al., 2020).

Neuroprotective Effects

Kotake et al. (2005) investigated 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous brain amine related to this compound, for its neuroprotective effects against various neurotoxins, suggesting its potential as a lead compound for treating Parkinson's disease (Kotake et al., 2005).

Synthesis of Fluorescent Compounds

Balog, Riedl, and Hajos (2013) synthesized indazolo[3,2-a]isoquinolin-6-amines, derivatives of 4-substituted 1-bromoisoquinolin-3-amines, indicating the use of this compound derivatives in the creation of fluorescent compounds (Balog, Riedl, & Hajos, 2013).

Safety and Hazards

The safety information for 4-Iodoisoquinolin-1-amine includes hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to refer to the MSDS for detailed safety and handling information .

Future Directions

The future directions for 4-Iodoisoquinolin-1-amine could involve its potential use in the development of new antipsychotics . The TAAR-1 modulators, including this compound, are under active study as treatments for schizophrenia .

properties

IUPAC Name

4-iodoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQHFHWSRCHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348842
Record name 4-iodoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55270-28-5
Record name 4-iodoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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